2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl
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Overview
Description
2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the reaction of 2,2,3,3,3-pentafluoro-1-propanol with other fluorinated reagents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to handle the highly reactive and corrosive nature of fluorine-containing intermediates. The process is optimized for efficiency, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated acids or other oxidized derivatives.
Reduction: Reduction reactions can yield less fluorinated or partially hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce fluorinated carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological molecules and processes.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug design and development, is ongoing.
Mechanism of Action
The mechanism by which 2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A simpler fluorinated alcohol with similar properties but fewer fluorine atoms.
Bis(2,2,3,3,3-pentafluoropropyl) carbonate: Another fluorinated compound with different functional groups and applications.
1,1,1,2,2-Pentafluoropropane: A related fluorinated hydrocarbon with distinct physical and chemical properties.
Uniqueness
2,2,3,3,3-Pentafluoro-1,1-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]propyl stands out due to its extensive fluorination, which imparts exceptional stability, resistance to chemical degradation, and unique reactivity patterns. These properties make it particularly valuable in applications requiring high-performance materials and reagents.
Properties
InChI |
InChI=1S/C9F19/c10-2(5(14,15)16,6(17,18)19)1(4(12,13)9(26,27)28)3(11,7(20,21)22)8(23,24)25 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKHPGNLMTZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C](C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897310 |
Source
|
Record name | Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93683-27-3 |
Source
|
Record name | Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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